molecular formula C9H10ClNO4S B179872 Benzoic acid, 3-(aminosulfonyl)-4-chloro-, ethyl ester CAS No. 1211-77-4

Benzoic acid, 3-(aminosulfonyl)-4-chloro-, ethyl ester

Cat. No. B179872
CAS RN: 1211-77-4
M. Wt: 263.7 g/mol
InChI Key: KTUHQENNAFLKDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzoic acid, 3-(aminosulfonyl)-4-chloro-, ethyl ester, commonly known as Ethyl 3-(aminosulfonyl)-4-chlorobenzoate, is a chemical compound that is widely used in scientific research. This compound is a white crystalline powder that is soluble in polar solvents such as ethanol and methanol. Ethyl 3-(aminosulfonyl)-4-chlorobenzoate is used in various fields of scientific research, including pharmacology, biochemistry, and medicinal chemistry.

Mechanism Of Action

The mechanism of action of Ethyl 3-(aminosulfonyl)-4-chlorobenzoate is not fully understood. However, it is believed to inhibit the activity of certain enzymes in the body, including carbonic anhydrase and acetylcholinesterase. This inhibition leads to a decrease in the activity of these enzymes, which can have various physiological effects.

Biochemical And Physiological Effects

Ethyl 3-(aminosulfonyl)-4-chlorobenzoate has various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the activity of carbonic anhydrase and acetylcholinesterase, which are involved in the regulation of acid-base balance and neurotransmitter activity, respectively. In vivo studies have shown that Ethyl 3-(aminosulfonyl)-4-chlorobenzoate can decrease blood pressure and heart rate, which may be due to its inhibitory effect on carbonic anhydrase. This compound has also been shown to have anti-inflammatory and analgesic effects.

Advantages And Limitations For Lab Experiments

Ethyl 3-(aminosulfonyl)-4-chlorobenzoate has several advantages for lab experiments. This compound is readily available, has a high purity, and is stable under normal laboratory conditions. However, there are also some limitations to its use. Ethyl 3-(aminosulfonyl)-4-chlorobenzoate is highly soluble in polar solvents, which can limit its use in certain experiments. Additionally, this compound has a low toxicity, which can limit its use in studies that require a toxic compound.

Future Directions

There are several future directions for the study of Ethyl 3-(aminosulfonyl)-4-chlorobenzoate. One area of research is the development of new drugs based on the structure of this compound. Another area of research is the study of the mechanism of action of Ethyl 3-(aminosulfonyl)-4-chlorobenzoate and its interactions with biological systems. Finally, the use of this compound in the treatment of various diseases, including hypertension and inflammation, should be further explored.

Scientific Research Applications

Ethyl 3-(aminosulfonyl)-4-chlorobenzoate is used in various fields of scientific research, including pharmacology, biochemistry, and medicinal chemistry. In pharmacology, this compound is used as a reference standard for the development of new drugs. Ethyl 3-(aminosulfonyl)-4-chlorobenzoate is also used to study the mechanism of action of various drugs and their interactions with biological systems. In biochemistry, this compound is used to study enzyme kinetics and the structure-function relationship of proteins. In medicinal chemistry, Ethyl 3-(aminosulfonyl)-4-chlorobenzoate is used to develop new drugs for the treatment of various diseases.

properties

CAS RN

1211-77-4

Product Name

Benzoic acid, 3-(aminosulfonyl)-4-chloro-, ethyl ester

Molecular Formula

C9H10ClNO4S

Molecular Weight

263.7 g/mol

IUPAC Name

ethyl 4-chloro-3-sulfamoylbenzoate

InChI

InChI=1S/C9H10ClNO4S/c1-2-15-9(12)6-3-4-7(10)8(5-6)16(11,13)14/h3-5H,2H2,1H3,(H2,11,13,14)

InChI Key

KTUHQENNAFLKDE-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC(=C(C=C1)Cl)S(=O)(=O)N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)Cl)S(=O)(=O)N

synonyms

Benzoic acid, 3-(aMinosulfonyl)-4-chloro-, ethyl ester

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 4-chloro-3-sulfamoyl-benzoic acid (50 g, 212 mmol) in 500 mL ethanol is bubbled HCl gas for 10 minutes. The resulting suspension is then heated at reflux for 16 h, cooled and concentrated in vacuo. The resulting residue is recrystallized from isopronanol to yield 55.9 g (99%) of the title compound as an off-white solid.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Yield
99%

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